molecular formula C9H20ClNO B1391256 3-(2-Ethoxyethyl)piperidine hydrochloride CAS No. 1185298-20-7

3-(2-Ethoxyethyl)piperidine hydrochloride

Cat. No. B1391256
M. Wt: 193.71 g/mol
InChI Key: AGDIILKWLMAFIC-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethyl)piperidine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C9H19NO•HCl and a molecular weight of 193.71 .


Synthesis Analysis

The synthesis of piperidine derivatives, including 3-(2-Ethoxyethyl)piperidine hydrochloride, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is a significant area of research .


Molecular Structure Analysis

The molecular structure of 3-(2-Ethoxyethyl)piperidine hydrochloride consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .


Chemical Reactions Analysis

Piperidine, a key component of 3-(2-Ethoxyethyl)piperidine hydrochloride, is a heterocyclic amine that plays a significant role in the pharmaceutical industry . It is involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

3-(2-Ethoxyethyl)piperidine hydrochloride is a solid compound . It has a molecular formula of C9H19NO•HCl and a molecular weight of 193.71 .

Scientific Research Applications

  • Synthesis and Structure Analysis : A study by Koshetova et al. (2022) explored the synthesis of novel compounds using 1-(2-ethoxyethyl)piperidin-4-one, a compound related to 3-(2-Ethoxyethyl)piperidine hydrochloride. The research demonstrated successful heterocyclization, providing insights into the structural properties and synthesis pathways of related compounds (Koshetova et al., 2022).

  • Chemical Synthesis and Characterization : Bekircan and Bektaş (2008) worked on the synthesis of ethyl imidate hydrochlorides using substituted benzyl cyanides and absolute ethanol. This process led to the formation of compounds where piperidine was a significant component, showcasing the versatility of piperidine derivatives in chemical synthesis (Bekircan & Bektaş, 2008).

  • Crystal Structure Determination : The study of the crystal and molecular structure of 4-carboxypiperidinium chloride by Szafran et al. (2007) provided valuable insights into the structural aspects of piperidine derivatives. Their work highlighted the significance of piperidine in forming stable crystal structures, which is relevant for understanding the properties of 3-(2-Ethoxyethyl)piperidine hydrochloride (Szafran, Komasa, & Bartoszak-Adamska, 2007).

  • Antibacterial and Analgesic Activity : Research by Yu et al. (2002) investigated the synthesis of 1-(2-Ethoxyethyl)-4-hydroxy(acyloxy)-piperidine-4-carboxylic acids. This study is particularly relevant as it demonstrates the potential of piperidine derivatives in developing compounds with antibacterial and analgesic properties (Yu et al., 2002).

  • Antimicrobial Activities : Ovonramwen et al. (2019) synthesized and tested a piperidine derivative for microbial activities, indicating the role of such compounds in antimicrobial research (Ovonramwen, Owolabi, & Oviawe, 2019).

Safety And Hazards

In case of exposure, it is recommended to move out of the dangerous area. If inhaled, the victim should be moved to fresh air. In case of skin contact, the skin should be immediately washed with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Future Directions

Piperidine derivatives, including 3-(2-Ethoxyethyl)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on these areas.

properties

IUPAC Name

3-(2-ethoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-2-11-7-5-9-4-3-6-10-8-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDIILKWLMAFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ethoxyethyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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